N-Methyl-3-bromobenzylamine hydrochloride

Description

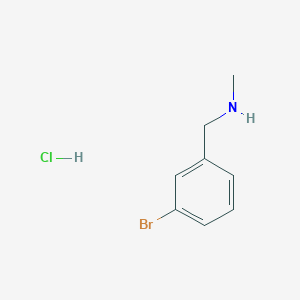

Structure

3D Structure of Parent

Properties

IUPAC Name |

1-(3-bromophenyl)-N-methylmethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BrN.ClH/c1-10-6-7-3-2-4-8(9)5-7;/h2-5,10H,6H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTANEIHCHYBEKK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1=CC(=CC=C1)Br.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11BrClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10589492 | |

| Record name | 1-(3-Bromophenyl)-N-methylmethanamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10589492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90389-51-8 | |

| Record name | 1-(3-Bromophenyl)-N-methylmethanamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10589492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of N-Methyl-3-bromobenzylamine Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the primary synthesis pathways for N-Methyl-3-bromobenzylamine hydrochloride, a key intermediate in various pharmaceutical and organic syntheses. This document details two principal synthetic routes: reductive amination of 3-bromobenzaldehyde and nucleophilic substitution of 3-bromobenzyl bromide. Each method is presented with detailed experimental protocols, quantitative data, and a discussion of the respective advantages and potential side reactions.

Core Synthesis Pathways

N-Methyl-3-bromobenzylamine hydrochloride can be efficiently synthesized via two main strategies, each with distinct advantages. The choice of pathway may depend on the availability of starting materials, desired scale, and safety considerations.

1. Reductive Amination: This is a widely used method for forming amines from carbonyl compounds.[1][2] In this case, 3-bromobenzaldehyde is reacted with methylamine to form an intermediate imine, which is then reduced to the target secondary amine.[3] This one-pot reaction is often favored for its efficiency.[1]

2. Nucleophilic Substitution: This classic approach involves the reaction of a 3-bromobenzyl halide (typically bromide) with methylamine. This SN2 reaction provides a straightforward route to the desired product.

Quantitative Data Summary

The following tables summarize the key quantitative parameters for each synthesis pathway.

Table 1: Reductive Amination of 3-Bromobenzaldehyde

| Parameter | Value | Reference |

| Starting Material | 3-Bromobenzaldehyde | [4] |

| Reagent | Methylamine | [4] |

| Reducing Agent | Sodium Borohydride | [5] |

| Solvent | Methanol | [5] |

| Reported Yield (Free Base) | ~81% | |

| Purity | High (typically >95%) | General Knowledge |

Table 2: Nucleophilic Substitution of 3-Bromobenzyl Bromide

| Parameter | Value | Reference |

| Starting Material | 3-Bromobenzyl Bromide | [6] |

| Reagent | Methylamine | General Knowledge |

| Solvent | Benzene or similar | |

| Reported Yield (Analog) | ~80% (for dimethylated) | |

| Purity | High (typically >95%) | General Knowledge |

Experimental Protocols

Pathway 1: Reductive Amination of 3-Bromobenzaldehyde

This protocol is based on established procedures for reductive amination.[5]

Step 1: Synthesis of N-Methyl-3-bromobenzylamine (Free Base)

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-bromobenzaldehyde (1 equivalent) in methanol.

-

Amine Addition: To the solution, add a solution of methylamine (1.5 equivalents) in methanol. Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

-

Reduction: Cool the reaction mixture to 0°C in an ice bath. Slowly add sodium borohydride (1.2 equivalents) portion-wise, maintaining the temperature below 10°C.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for an additional 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup: Quench the reaction by the slow addition of water. Remove the methanol under reduced pressure. Extract the aqueous layer with dichloromethane (3x). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Purification: Filter the solution and concentrate under reduced pressure to yield N-Methyl-3-bromobenzylamine as an oil. A reported yield for this transformation is approximately 81%.

Step 2: Formation of N-Methyl-3-bromobenzylamine Hydrochloride

-

Dissolution: Dissolve the crude N-Methyl-3-bromobenzylamine free base in anhydrous diethyl ether or isopropanol.

-

Acidification: Cool the solution in an ice bath and slowly add a solution of concentrated hydrochloric acid dropwise while stirring until the solution becomes acidic (test with pH paper).

-

Precipitation and Isolation: The hydrochloride salt will precipitate out of the solution. Collect the solid by vacuum filtration using a Büchner funnel.

-

Drying: Wash the collected solid with cold anhydrous diethyl ether and dry under vacuum to yield N-Methyl-3-bromobenzylamine hydrochloride as a white to off-white solid.

Pathway 2: Nucleophilic Substitution of 3-Bromobenzyl Bromide

This protocol is adapted from a similar synthesis of 3-bromo-N,N-dimethylbenzylamine.

Step 1: Synthesis of N-Methyl-3-bromobenzylamine (Free Base)

-

Reaction Setup: In a reaction vessel, dissolve 3-bromobenzyl bromide (1 equivalent) in benzene or a similar aprotic solvent.

-

Amine Addition: Cool the solution to 5°C and add a solution of methylamine (2.5 equivalents) in the same solvent.

-

Reaction: Stir the mixture at a controlled temperature (e.g., 5°C) for several hours.

-

Workup: Acidify the mixture with hydrochloric acid and extract with aqueous 3N hydrochloric acid. Make the aqueous extracts alkaline with aqueous potassium hydroxide.

-

Isolation: The product oil will separate out. Collect the oil and purify by distillation to obtain N-Methyl-3-bromobenzylamine.

Step 2: Formation of N-Methyl-3-bromobenzylamine Hydrochloride

Follow the same procedure as described in Pathway 1, Step 2.

Mandatory Visualizations

Caption: Reductive amination synthesis pathway.

Caption: Nucleophilic substitution synthesis pathway.

Caption: General experimental workflow.

Discussion of Synthesis Pathways

Reductive Amination: This method is often preferred due to its one-pot nature, which can lead to higher overall efficiency and reduced workup steps.[1] However, the choice of reducing agent is critical. While sodium borohydride is commonly used, it has the potential to reduce other functional groups. In the case of substrates with more sensitive groups, such as a nitro group, this can lead to unwanted side products. Although the bromo-substituent is less susceptible to reduction, for substrates with multiple reducible functionalities, a milder reducing agent like sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (NaBH(OAc)3) may be more suitable as they are less likely to reduce the aldehyde starting material.[2]

Nucleophilic Substitution: This is a robust and well-understood method. A potential drawback is the possibility of over-alkylation, leading to the formation of the tertiary amine (N,N-dimethyl-3-bromobenzylamine) and the quaternary ammonium salt.[2] This can be mitigated by using a large excess of methylamine. The handling of 3-bromobenzyl bromide, a lachrymator, also requires appropriate safety precautions.

References

N-Methyl-3-bromobenzylamine Hydrochloride: A Comprehensive Physicochemical Profile for the Research Scientist

For the attention of researchers, scientists, and professionals in drug development, this technical guide provides an in-depth overview of the physicochemical properties of N-Methyl-3-bromobenzylamine hydrochloride. This document compiles available data, outlines detailed experimental protocols for its characterization, and explores its potential biological context.

Core Physicochemical Properties

N-Methyl-3-bromobenzylamine hydrochloride is the salt form of the parent compound, N-Methyl-3-bromobenzylamine. While specific experimental data for the hydrochloride salt is limited in publicly accessible literature, the properties of the free base provide a foundational understanding. It is important to note that the hydrochloride salt will exhibit significantly different solubility and potentially a different melting point compared to the free base.

Table 1: Physicochemical Data for N-Methyl-3-bromobenzylamine and its Hydrochloride Salt

| Property | Value (Free Base) | Value (Hydrochloride Salt) | Data Source |

| CAS Number | 67344-77-8 | 90389-51-8 | [1][2][3] |

| Molecular Formula | C₈H₁₀BrN | C₈H₁₁BrClN | [4] |

| Molecular Weight | 200.08 g/mol | 236.54 g/mol | [4] |

| Appearance | Colorless to light yellow liquid | Solid (predicted) | [4] |

| Boiling Point | 231-232 °C (at 760 mmHg) | Not available | [4] |

| Density | 1.461 g/mL (at 25 °C) | Not available | [4] |

| pKa | 9.32 (Predicted) | Not available (expected to be acidic) | [4] |

| Melting Point | Not applicable | No experimental data found. For the related compound 3-Bromobenzylamine hydrochloride, the melting point is 218-221 °C.[5] | |

| Aqueous Solubility | Slightly soluble in water | Expected to be more soluble than the free base | [4] |

| Solubility in Organic Solvents | Soluble in alcohols, ethers, and ketones | Not available | [4] |

| logP | Not available | Not available |

Synthesis and Purification

The synthesis of N-Methyl-3-bromobenzylamine hydrochloride typically involves a two-step process: the synthesis of the free base followed by its conversion to the hydrochloride salt.

Synthesis of N-Methyl-3-bromobenzylamine (Free Base)

A common method for the synthesis of N-methylated benzylamines is reductive amination. This involves the reaction of 3-bromobenzaldehyde with methylamine to form an intermediate imine, which is then reduced to the secondary amine.

Conversion to Hydrochloride Salt

The purified N-Methyl-3-bromobenzylamine free base is then converted to its hydrochloride salt by treatment with hydrochloric acid in an appropriate solvent.

Experimental Protocols

The following are detailed, representative protocols for the synthesis and characterization of N-Methyl-3-bromobenzylamine hydrochloride.

Synthesis of N-Methyl-3-bromobenzylamine Hydrochloride

Materials:

-

3-Bromobenzaldehyde

-

Methylamine (40% in water)

-

Sodium borohydride (NaBH₄)

-

Methanol

-

Diethyl ether

-

Hydrochloric acid (concentrated)

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware

Procedure:

-

Imine Formation: In a round-bottom flask, dissolve 3-bromobenzaldehyde (1 equivalent) in methanol. Add methylamine solution (1.2 equivalents) dropwise at room temperature and stir for 2 hours.[6]

-

Reduction: Cool the reaction mixture to 0 °C in an ice bath. Slowly add sodium borohydride (1.5 equivalents) portion-wise, ensuring the temperature remains below 10 °C.[6] After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 4 hours.

-

Work-up: Quench the reaction by the slow addition of water. Remove the methanol under reduced pressure. Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Purification of Free Base: Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude N-Methyl-3-bromobenzylamine. Purify the crude product by column chromatography on silica gel.

-

Hydrochloride Salt Formation: Dissolve the purified free base in anhydrous diethyl ether. Slowly add a solution of concentrated hydrochloric acid in diethyl ether dropwise with stirring until precipitation is complete.

-

Isolation: Collect the precipitate by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield N-Methyl-3-bromobenzylamine hydrochloride as a solid.

Determination of Melting Point

The melting point of the synthesized hydrochloride salt can be determined using a standard melting point apparatus.[7]

Procedure:

-

Finely powder a small amount of the dry crystalline sample.

-

Pack the powdered sample into a capillary tube to a height of 2-3 mm.[8]

-

Place the capillary tube in the heating block of the melting point apparatus.

-

Heat the block rapidly to about 20 °C below the expected melting point, then reduce the heating rate to 1-2 °C per minute.[8]

-

Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample has melted. This range represents the melting point. A sharp melting point range (0.5-1.0 °C) is indicative of high purity.

Aqueous Solubility Determination (Shake-Flask Method)

The thermodynamic solubility can be determined using the shake-flask method.[9][10]

Procedure:

-

Add an excess amount of N-Methyl-3-bromobenzylamine hydrochloride to a known volume of purified water (or a relevant buffer solution) in a sealed flask.

-

Agitate the flask at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.[11]

-

After equilibration, allow the suspension to settle.

-

Carefully withdraw a sample from the supernatant and filter it through a syringe filter (e.g., 0.22 µm) to remove any undissolved solid.

-

Analyze the concentration of the dissolved compound in the filtrate using a suitable analytical method, such as UV-Vis spectroscopy or HPLC.

-

The determined concentration represents the aqueous solubility of the compound under the specified conditions.

pKa Determination (Potentiometric Titration)

The acid dissociation constant (pKa) can be determined by potentiometric titration.[12][13]

Procedure:

-

Accurately weigh and dissolve a sample of N-Methyl-3-bromobenzylamine hydrochloride in a known volume of water.

-

Calibrate a pH meter using standard buffer solutions.

-

Titrate the sample solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding the titrant in small, precise increments.[13]

-

Record the pH of the solution after each addition of the titrant.

-

Plot the pH of the solution as a function of the volume of titrant added.

-

The pKa can be determined from the titration curve. It is the pH at the half-equivalence point. Alternatively, the first derivative of the titration curve can be plotted to more accurately determine the equivalence point.

Potential Biological Activity and Signaling Pathways

While no specific biological activity has been reported for N-Methyl-3-bromobenzylamine hydrochloride, its structural similarity to known pharmacologically active compounds, particularly benzylamine derivatives, suggests potential interactions with monoamine transporters.[14] These transporters, including the serotonin transporter (SERT), norepinephrine transporter (NET), and dopamine transporter (DAT), are crucial for regulating neurotransmitter levels in the synaptic cleft and are targets for many antidepressant and psychostimulant drugs.[15][16][17]

Inhibition of these transporters by a ligand like N-Methyl-3-bromobenzylamine would lead to an increase in the extracellular concentration of the respective neurotransmitters, thereby enhancing neuronal signaling.

References

- 1. prepchem.com [prepchem.com]

- 2. parchem.com [parchem.com]

- 3. N-Methyl-3-bromobenzylamine Hydrochloride|CAS 90389-51-8|Accela ChemBio|製品詳細 [tci-chemical-trading.com]

- 4. chembk.com [chembk.com]

- 5. Aqueous Solubility - Creative Biolabs [creative-biolabs.com]

- 6. benchchem.com [benchchem.com]

- 7. SSERC | Melting point determination [sserc.org.uk]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. enamine.net [enamine.net]

- 10. Aqueous Solubility Assay - Enamine [enamine.net]

- 11. creative-bioarray.com [creative-bioarray.com]

- 12. dergipark.org.tr [dergipark.org.tr]

- 13. creative-bioarray.com [creative-bioarray.com]

- 14. 1-Phenylethylamine - Wikipedia [en.wikipedia.org]

- 15. Serotonin–norepinephrine reuptake inhibitor - Wikipedia [en.wikipedia.org]

- 16. Norepinephrine transporter inhibitors and their therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Dopamine Transport Inhibitors Based on GBR12909 and Benztropine as Potential Medications to Treat Cocaine Addiction - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to N-Methyl-3-bromobenzylamine Hydrochloride (CAS: 90389-51-8)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-Methyl-3-bromobenzylamine hydrochloride, a versatile chemical intermediate. The document details its chemical and physical properties, outlines a detailed synthesis protocol, and presents its spectral data. Additionally, it covers safety and handling procedures and explores its potential applications in organic synthesis.

Chemical and Physical Properties

N-Methyl-3-bromobenzylamine hydrochloride is a substituted benzylamine derivative. The presence of a bromine atom on the phenyl ring and a methyl group on the nitrogen atom makes it a useful building block in the synthesis of more complex molecules. A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of N-Methyl-3-bromobenzylamine Hydrochloride

| Property | Value |

| CAS Number | 90389-51-8 |

| Molecular Formula | C₈H₁₁BrClN |

| Molecular Weight | 236.54 g/mol |

| Appearance | White to off-white solid |

| Melting Point | Data not available |

| Boiling Point | Data not available |

| Solubility | Soluble in water and polar organic solvents |

Synthesis of N-Methyl-3-bromobenzylamine Hydrochloride

The synthesis of N-Methyl-3-bromobenzylamine hydrochloride can be achieved through a two-step process involving the N-methylation of 3-bromobenzylamine followed by conversion to its hydrochloride salt.

Experimental Protocol: Synthesis of N-Methyl-3-bromobenzylamine

Materials:

-

3-Bromobenzylamine

-

Paraformaldehyde

-

Sodium borohydride (NaBH₄)

-

Methanol (MeOH)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Hydrochloric acid (HCl) in diethyl ether or isopropanol

Procedure:

-

To a solution of 3-bromobenzylamine (1.0 eq) in methanol, add paraformaldehyde (1.2 eq).

-

Stir the mixture at room temperature for 1 hour.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add sodium borohydride (1.5 eq) portion-wise, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 12 hours.

-

Quench the reaction by the slow addition of water.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with dichloromethane (3 x 50 mL).

-

Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield N-Methyl-3-bromobenzylamine as a crude oil.

Experimental Protocol: Formation of the Hydrochloride Salt

Procedure:

-

Dissolve the crude N-Methyl-3-bromobenzylamine in a minimal amount of diethyl ether or isopropanol.

-

To this solution, add a solution of hydrochloric acid in diethyl ether or isopropanol dropwise with stirring.

-

A precipitate of N-Methyl-3-bromobenzylamine hydrochloride will form.

-

Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.

A schematic of the synthesis workflow is provided below.

Caption: A flowchart illustrating the two-stage synthesis process.

Spectral Data

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the benzylic protons, and the N-methyl protons.

Table 2: Predicted ¹H NMR Spectral Data (CDCl₃, 400 MHz)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~ 7.5 | d | 1H | Ar-H |

| ~ 7.4 | s | 1H | Ar-H |

| ~ 7.2 | m | 2H | Ar-H |

| ~ 4.1 | s | 2H | -CH₂- |

| ~ 2.6 | s | 3H | -CH₃ |

Predicted IR Spectrum

The infrared spectrum will exhibit characteristic absorption bands corresponding to the various functional groups present in the molecule.

Table 3: Predicted IR Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3000-2800 | Medium | C-H stretch (aromatic and aliphatic) |

| 2700-2200 | Broad | N-H stretch (ammonium salt) |

| 1600-1450 | Medium-Strong | C=C stretch (aromatic) |

| 1100-1000 | Strong | C-N stretch |

| 800-600 | Strong | C-Br stretch |

Predicted Mass Spectrum

The mass spectrum (Electron Ionization) would likely show the molecular ion peak and characteristic fragmentation patterns. Due to the presence of bromine, isotopic peaks for bromine-containing fragments ([M]+ and [M+2]+) would be observed in an approximate 1:1 ratio.

Table 4: Predicted Mass Spectrum Fragmentation

| m/z | Interpretation |

| 235/237 | [M]⁺ (Molecular ion) |

| 220/222 | [M - CH₃]⁺ |

| 156 | [M - Br]⁺ |

| 91 | [C₇H₇]⁺ (Tropylium ion) |

Applications in Organic Synthesis

N-Methyl-3-bromobenzylamine hydrochloride serves as a valuable intermediate in the synthesis of various organic compounds. The presence of the bromine atom allows for a range of cross-coupling reactions, while the secondary amine functionality can be further derivatized.

Caption: Potential synthetic pathways using the target compound.

Safety and Handling

N-Methyl-3-bromobenzylamine hydrochloride should be handled with care in a well-ventilated laboratory fume hood. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.

Potential Hazards:

-

May cause skin and eye irritation.

-

May be harmful if swallowed or inhaled.

First Aid Measures:

-

In case of eye contact: Immediately flush with plenty of water for at least 15 minutes.

-

In case of skin contact: Wash with soap and water.

-

If inhaled: Move to fresh air.

-

If swallowed: Seek medical attention.

For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

N-Methyl-3-bromobenzylamine hydrochloride is a valuable and versatile building block for organic synthesis. Its synthesis is straightforward, and its chemical properties allow for a wide range of transformations, making it a useful tool for medicinal chemists and researchers in drug discovery and materials science. Proper handling and safety precautions are essential when working with this compound.

Disclaimer: This document is intended for informational purposes only and should not be considered a substitute for professional scientific guidance. All experiments should be conducted by trained professionals in a suitably equipped laboratory. The predicted spectral data is for estimation purposes and may not exactly match experimental values.

Spectral Data Analysis of N-Methyl-3-bromobenzylamine Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectral data for N-Methyl-3-bromobenzylamine hydrochloride, a compound of interest in synthetic chemistry and drug discovery. Due to the limited availability of public experimental data for this specific molecule, this report leverages spectral information from the closely related compound, 3-bromobenzylamine hydrochloride, to predict the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics. Detailed experimental protocols for acquiring such data are also presented.

Predicted Spectral Data

The following tables summarize the predicted spectral data for N-Methyl-3-bromobenzylamine hydrochloride. These predictions are based on the known spectral data of 3-bromobenzylamine hydrochloride and established principles of spectroscopic interpretation.

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Predicted Notes |

| ~9.0 - 10.0 | Broad Singlet | 2H | -NH₂⁺- | The acidic protons of the ammonium group are expected to be broad and downfield. |

| ~7.7 - 7.8 | Singlet | 1H | Ar-H | Aromatic proton ortho to the bromine atom. |

| ~7.5 - 7.6 | Multiplet | 2H | Ar-H | Aromatic protons. |

| ~7.3 - 7.4 | Multiplet | 1H | Ar-H | Aromatic proton. |

| ~4.1 | Singlet | 2H | -CH₂- | Methylene protons adjacent to the nitrogen. |

| ~2.6 | Singlet | 3H | -CH₃ | Methyl protons on the nitrogen. |

Solvent: DMSO-d₆

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ) ppm | Assignment | Predicted Notes |

| ~140 | Ar-C | Quaternary aromatic carbon attached to the CH₂ group. |

| ~132 | Ar-C | Aromatic CH. |

| ~131 | Ar-C | Aromatic CH. |

| ~130 | Ar-C | Aromatic CH. |

| ~128 | Ar-C | Aromatic CH. |

| ~122 | Ar-C | Aromatic carbon attached to the bromine atom. |

| ~50 | -CH₂- | Methylene carbon. |

| ~35 | -CH₃ | Methyl carbon. |

Solvent: DMSO-d₆

Table 3: Predicted IR Spectral Data

| Frequency (cm⁻¹) | Intensity | Assignment | Predicted Notes |

| 3000 - 2800 | Strong, Broad | N-H stretch | Characteristic broad absorption for an amine salt. |

| ~3050 | Medium | C-H stretch (Aromatic) | Typical for aromatic C-H bonds. |

| ~2950 | Medium | C-H stretch (Aliphatic) | From the methylene and methyl groups. |

| 1600 - 1450 | Medium to Strong | C=C stretch (Aromatic) | Multiple bands are expected in this region. |

| ~1580 | Medium | N-H bend | Bending vibration of the ammonium group. |

| ~1070 | Strong | C-N stretch | |

| ~780 | Strong | C-Br stretch | |

| ~700 | Strong | C-H bend (Aromatic) | Out-of-plane bending for meta-substituted benzene. |

Sample Preparation: KBr pellet

Table 4: Predicted Mass Spectrometry (MS) Data

| m/z | Relative Intensity (%) | Assignment | Predicted Notes |

| 200/202 | High | [M]⁺ | Molecular ion peak (for the free base), showing the characteristic isotopic pattern for bromine (¹⁹Br/⁸¹Br). |

| 121 | Moderate | [M - Br]⁺ | Loss of the bromine atom. |

| 91 | High | [C₇H₇]⁺ | Tropylium ion, a common fragment for benzyl compounds. |

| 44 | High | [CH₃NHCH₂]⁺ | Fragment from the side chain. |

Ionization Method: Electron Ionization (EI)

Experimental Protocols

The following sections detail the methodologies for acquiring the spectral data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to determine the chemical structure and proton/carbon environments of the molecule.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

Sample Preparation:

-

Weigh approximately 5-10 mg of N-Methyl-3-bromobenzylamine hydrochloride.

-

Dissolve the sample in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is a suitable solvent for many amine hydrochloride salts.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

Cap the NMR tube securely.

¹H NMR Acquisition Parameters:

-

Pulse Sequence: Standard single-pulse sequence.

-

Solvent: DMSO-d₆.

-

Temperature: 298 K.

-

Number of Scans: 16-64 scans, depending on the sample concentration.

-

Relaxation Delay: 1-2 seconds.

-

Spectral Width: 0-12 ppm.

¹³C NMR Acquisition Parameters:

-

Pulse Sequence: Proton-decoupled pulse sequence.

-

Solvent: DMSO-d₆.

-

Temperature: 298 K.

-

Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

-

Relaxation Delay: 2-5 seconds.

-

Spectral Width: 0-200 ppm.

Data Processing:

-

Apply Fourier transformation to the acquired free induction decay (FID).

-

Phase correct the spectrum.

-

Calibrate the chemical shift scale using the residual solvent peak of DMSO-d₆ (δ = 2.50 ppm for ¹H and δ = 39.52 ppm for ¹³C).

-

Integrate the peaks in the ¹H NMR spectrum.

-

Analyze the chemical shifts, multiplicities, and coupling constants.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule based on their characteristic vibrational frequencies.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

Sample Preparation (KBr Pellet Method):

-

Thoroughly dry a small amount of potassium bromide (KBr) powder in an oven to remove any moisture.

-

Grind approximately 1-2 mg of N-Methyl-3-bromobenzylamine hydrochloride with about 100-200 mg of the dry KBr powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Place a small amount of the mixture into a pellet press die.

-

Apply pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent pellet.

-

Carefully remove the pellet from the die.

Data Acquisition:

-

Place the KBr pellet in the sample holder of the FTIR spectrometer.

-

Record a background spectrum of the empty sample compartment.

-

Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Data Analysis:

-

Identify the characteristic absorption bands and their corresponding functional groups.

-

Pay close attention to the fingerprint region (1500-400 cm⁻¹) for a unique identification pattern.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule to confirm its identity and structure.

Instrumentation: A mass spectrometer, for example, a Gas Chromatography-Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source. Note: For the hydrochloride salt, direct infusion with Electrospray Ionization (ESI) might be more appropriate, but EI of the free base is common for structural elucidation.

Sample Preparation (for GC-MS of the free base):

-

To analyze the free base, the hydrochloride salt can be neutralized. Dissolve a small amount of the salt in water and add a mild base (e.g., sodium bicarbonate solution) until the solution is slightly alkaline.

-

Extract the free base into an organic solvent like dichloromethane or diethyl ether.

-

Dry the organic extract over an anhydrous drying agent (e.g., sodium sulfate).

-

Decant or filter the solution and concentrate it to a suitable volume.

-

Inject a small aliquot of the solution into the GC-MS system.

GC-MS Parameters:

-

Injection Mode: Split or splitless.

-

Carrier Gas: Helium.

-

GC Column: A suitable capillary column (e.g., DB-5ms).

-

Temperature Program: A temperature gradient to ensure separation of the analyte from any impurities (e.g., start at 100°C, ramp to 250°C).

-

Ionization Source: Electron Ionization (EI) at 70 eV.

-

Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

-

Scan Range: m/z 40-400.

Data Analysis:

-

Identify the molecular ion peak ([M]⁺). For N-Methyl-3-bromobenzylamine, this will appear as a doublet due to the bromine isotopes (⁷⁹Br and ⁸¹Br) with a mass difference of 2 Da and roughly equal intensity.

-

Analyze the fragmentation pattern to identify characteristic fragment ions.

-

Compare the obtained spectrum with spectral libraries for confirmation.

Visualizations

The following diagrams illustrate the general workflows for the spectroscopic techniques described.

The Enigmatic Mechanism of N-Methyl-3-bromobenzylamine Hydrochloride: A Review of Available Data

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide addresses the current state of knowledge regarding the mechanism of action of N-Methyl-3-bromobenzylamine hydrochloride. Despite a comprehensive search of scientific literature and chemical databases, there is a notable absence of publicly available information detailing the specific biological activities, molecular targets, or signaling pathways associated with this compound. The available data exclusively identify it as a chemical intermediate, primarily utilized in the synthesis of more complex molecules for various industrial and pharmaceutical applications.

Chemical Identity and Properties

N-Methyl-3-bromobenzylamine hydrochloride is a substituted benzylamine derivative. The key structural features include a benzene ring substituted with a bromine atom at the meta (3-) position and an N-methylaminomethyl group. The hydrochloride salt form enhances its stability and solubility in aqueous solutions.

Table 1: Physicochemical Properties of N-Methyl-3-bromobenzylamine and its Hydrochloride Salt

| Property | Value | Source |

| N-Methyl-3-bromobenzylamine | ||

| Molecular Formula | C8H10BrN | ChemBK[1] |

| Molecular Weight | 200.08 g/mol | ChemBK[1] |

| Appearance | Colorless to light yellow liquid | ChemBK[1] |

| N-Methyl-3-bromobenzylamine Hydrochloride | ||

| CAS Number | 90389-51-8 | Parchem[2] |

| Molecular Formula | C8H11BrClN | - |

| Molecular Weight | 236.54 g/mol | - |

Known Applications: A Synthetic Intermediate

The primary documented application of N-Methyl-3-bromobenzylamine hydrochloride is as a precursor in organic synthesis. It serves as a building block for the creation of a variety of other organic compounds. This role is typical for many halogenated aromatic amines, which are versatile reagents in medicinal chemistry and materials science. The bromine atom, for instance, can be readily displaced or used as a handle for cross-coupling reactions to introduce further molecular complexity.

Postulated Biological Activity: Avenues for Future Research

While no direct evidence exists for the mechanism of action of N-Methyl-3-bromobenzylamine hydrochloride, the structural motifs present in the molecule—namely the benzylamine and N-methylbenzylamine scaffolds—are found in numerous biologically active compounds. This allows for the formulation of hypotheses to guide future research.

Potential Interaction with Monoamine Systems

Benzylamine and its derivatives have been reported to interact with monoamine oxidase (MAO) enzymes and monoamine transporters. For example, some substituted benzylamines act as inhibitors of catecholamine uptake, specifically targeting the norepinephrine and dopamine transporters.

To investigate whether N-Methyl-3-bromobenzylamine hydrochloride interacts with these targets, the following experimental protocols could be employed:

Experimental Protocol: Monoamine Oxidase (MAO) Inhibition Assay

-

Objective: To determine the inhibitory potential of N-Methyl-3-bromobenzylamine hydrochloride against MAO-A and MAO-B.

-

Methodology:

-

Utilize commercially available MAO-A and MAO-B enzyme preparations (e.g., from rat or human liver mitochondria).

-

Employ a fluorometric or radiometric assay to measure enzyme activity. A common substrate for MAO-A is kynuramine, and for MAO-B is benzylamine itself.

-

Incubate the respective enzyme with varying concentrations of N-Methyl-3-bromobenzylamine hydrochloride.

-

Add the substrate and measure the rate of product formation over time.

-

Calculate the IC50 value, representing the concentration of the compound required to inhibit 50% of the enzyme activity.

-

Experimental Protocol: Catecholamine Uptake Inhibition Assay

-

Objective: To assess the ability of N-Methyl-3-bromobenzylamine hydrochloride to inhibit the uptake of norepinephrine (NE) and dopamine (DA).

-

Methodology:

-

Prepare synaptosomes from specific brain regions of rodents (e.g., cortex for NE uptake and striatum for DA uptake).

-

Pre-incubate the synaptosomes with a range of concentrations of N-Methyl-3-bromobenzylamine hydrochloride.

-

Add radiolabeled neurotransmitters (e.g., [3H]NE or [3H]DA).

-

After a defined incubation period, terminate the uptake by rapid filtration.

-

Measure the amount of radioactivity accumulated in the synaptosomes using liquid scintillation counting.

-

Determine the IC50 value for the inhibition of uptake for each neurotransmitter.

-

Logical Workflow for Investigating Mechanism of Action

The following diagram illustrates a logical workflow for a research program aimed at elucidating the mechanism of action of N-Methyl-3-bromobenzylamine hydrochloride.

Caption: A logical workflow for the elucidation of the mechanism of action.

Conclusion

References

Potential Research Applications of N-Methyl-3-bromobenzylamine Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

N-Methyl-3-bromobenzylamine hydrochloride is a substituted benzylamine derivative with potential as a versatile scaffold in medicinal chemistry and drug discovery. While direct biological activity data for this specific compound is limited in publicly available literature, its structural motifs—the N-methylbenzylamine core and the bromine substituent—are present in numerous biologically active molecules. This technical guide consolidates information on structurally related compounds to illuminate the potential research applications of N-Methyl-3-bromobenzylamine hydrochloride. The primary hypothesized applications lie in neuroscience research, oncology, and antimicrobial development, leveraging its potential as an enzyme inhibitor, a modulator of neurotransmitter systems, and a synthetic building block for novel therapeutics. This document provides a comprehensive overview of its chemical properties, potential biological activities based on analogous compounds, detailed hypothetical experimental protocols, and conceptual signaling pathways to guide future research endeavors.

Chemical and Physical Properties

A foundational understanding of the physicochemical characteristics of N-Methyl-3-bromobenzylamine hydrochloride is essential for its application in research. The hydrochloride salt form enhances its stability and solubility in aqueous solutions, facilitating its use in biological assays.

| Property | Value | Reference |

| Molecular Formula | C₈H₁₁BrClN | [1] |

| Molecular Weight | 222.54 g/mol | [2][3] |

| Appearance | Colorless to light yellow liquid (free base) | [1] |

| Boiling Point | 231-232 °C (free base) | [1] |

| Density | 1.461 g/mL at 25°C (free base) | [1] |

| Solubility | Soluble in organic solvents like alcohols, ethers, and ketones; slightly soluble in water (free base) | [1] |

Potential Research Applications and Biological Activity

The N-methylbenzylamine scaffold is a privileged structure in medicinal chemistry, appearing in compounds targeting a range of biological entities.[4] The introduction of a bromine atom at the meta-position can influence the compound's pharmacokinetic and pharmacodynamic properties, potentially enhancing binding affinity, metabolic stability, or membrane permeability.

Neuroscience Research

Substituted benzylamines have been investigated for their effects on the central nervous system, particularly as modulators of neurotransmitter systems. A structurally related compound, N-2-chlorethyl-N-ethyl-2-bromobenzylamine hydrochloride (DSP 4), has demonstrated potent and long-lasting effects on noradrenergic neurons.[5]

This suggests that N-Methyl-3-bromobenzylamine hydrochloride could be explored as a tool for studying noradrenergic pathways or as a starting point for the development of novel antidepressants or cognitive enhancers.

Table 1: In Vitro Activity of a Structurally Related Compound (DSP 4) [5]

| Target | Assay | Compound | IC₅₀ |

| Noradrenaline Uptake | Cortical homogenate | DSP 4 | 2 µM |

| Dopamine Uptake | Striatal homogenate | DSP 4 | > 20 µM |

| 5-HT Uptake | Cortical homogenate | DSP 4 | > 20 µM |

Enzyme Inhibition

The benzylamine core is present in various enzyme inhibitors. Derivatives of this scaffold have shown inhibitory activity against enzymes implicated in cancer and neurodegenerative diseases.

-

17β-Hydroxysteroid Dehydrogenase Type 3 (17β-HSD3) Inhibition: Substituted aryl benzylamines have been identified as potent and selective inhibitors of 17β-HSD3, an enzyme involved in testosterone biosynthesis and a target in prostate cancer.[6][7] The N-methyl group and halogen substitutions can play a crucial role in the binding affinity of these inhibitors.

-

Cholinesterase Inhibition: Benzylidene derivatives have been developed as dual inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes targeted in the treatment of Alzheimer's disease.[8] The substitution pattern on the phenyl ring is a key determinant of inhibitory potency and selectivity.

Antimicrobial Drug Discovery

Bromo-substituted aromatic compounds are a common feature in antimicrobial agents. The bromine atom can enhance the lipophilicity of a molecule, facilitating its passage through microbial cell membranes. Benzopyran derivatives containing bromo benzylamine moieties have been synthesized and shown to possess antimicrobial activity against both Gram-positive and Gram-negative bacteria.[9] This suggests that N-Methyl-3-bromobenzylamine hydrochloride could serve as a precursor for the synthesis of novel antimicrobial compounds.

Experimental Protocols

The following are detailed, hypothetical experimental protocols for investigating the potential biological activities of N-Methyl-3-bromobenzylamine hydrochloride, based on methodologies reported for analogous compounds.

Protocol for In Vitro Noradrenaline Uptake Assay

This protocol is adapted from studies on the neurotoxin DSP 4 and is designed to assess the inhibitory effect of N-Methyl-3-bromobenzylamine hydrochloride on noradrenaline reuptake in rat cortical synaptosomes.[5]

Objective: To determine the IC₅₀ value of N-Methyl-3-bromobenzylamine hydrochloride for the inhibition of noradrenaline uptake.

Materials:

-

N-Methyl-3-bromobenzylamine hydrochloride

-

Rat cerebral cortex tissue

-

Krebs-Ringer buffer (pH 7.4)

-

[³H]-Noradrenaline

-

Scintillation cocktail

-

Liquid scintillation counter

Procedure:

-

Prepare synaptosomes from fresh rat cerebral cortex tissue by homogenization and differential centrifugation.

-

Resuspend the synaptosomal pellet in ice-cold Krebs-Ringer buffer.

-

Pre-incubate aliquots of the synaptosomal suspension with varying concentrations of N-Methyl-3-bromobenzylamine hydrochloride (e.g., 10⁻⁹ M to 10⁻⁴ M) for 10 minutes at 37°C.

-

Initiate the uptake reaction by adding [³H]-Noradrenaline to a final concentration of 50 nM.

-

Incubate for 5 minutes at 37°C.

-

Terminate the uptake by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer.

-

Measure the radioactivity retained on the filters using a liquid scintillation counter.

-

Calculate the percentage of inhibition for each concentration and determine the IC₅₀ value using non-linear regression analysis.

Protocol for 17β-HSD3 Inhibition Assay

This protocol is based on methodologies used to screen for inhibitors of 17β-HSD3.[6]

Objective: To evaluate the inhibitory activity of N-Methyl-3-bromobenzylamine hydrochloride against human 17β-HSD3.

Materials:

-

N-Methyl-3-bromobenzylamine hydrochloride

-

Recombinant human 17β-HSD3 enzyme

-

Androstenedione (substrate)

-

NADPH (cofactor)

-

Tris-HCl buffer (pH 7.5)

-

HPLC system with a UV detector

Procedure:

-

Prepare a reaction mixture containing Tris-HCl buffer, NADPH, and androstenedione.

-

Add varying concentrations of N-Methyl-3-bromobenzylamine hydrochloride to the reaction mixture.

-

Initiate the enzymatic reaction by adding the recombinant 17β-HSD3 enzyme.

-

Incubate the mixture at 37°C for a specified time (e.g., 30 minutes).

-

Terminate the reaction by adding a quenching solution (e.g., acetonitrile).

-

Analyze the reaction mixture by HPLC to quantify the amount of testosterone produced (the product of the reaction).

-

Calculate the percentage of inhibition for each concentration and determine the IC₅₀ value.

Visualizations of Potential Mechanisms and Workflows

The following diagrams, generated using the DOT language, illustrate potential signaling pathways and experimental workflows relevant to the research applications of N-Methyl-3-bromobenzylamine hydrochloride.

References

- 1. chembk.com [chembk.com]

- 2. scbt.com [scbt.com]

- 3. 3-Bromobenzylamine hydrochloride, 98% | Fisher Scientific [fishersci.ca]

- 4. n methylbenzylamine [sincerechemicals.com]

- 5. Long-term effects of N-2-chlorethyl-N-ethyl-2-bromobenzylamine hydrochloride on noradrenergic neurones in the rat brain and heart - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Substituted Aryl Benzylamines as Potent and Selective Inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 3 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Substituted Aryl Benzylamines as Potent and Selective Inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 3. [repository.cam.ac.uk]

- 8. Development of substituted benzylidene derivatives as novel dual cholinesterase inhibitors for Alzheimer's treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 9. gjesrm.com [gjesrm.com]

Solubility Profile of N-Methyl-3-bromobenzylamine Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of N-Methyl-3-bromobenzylamine hydrochloride. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on providing a detailed, standardized experimental protocol for determining the solubility of this compound in various solvents. This guide is intended to equip researchers, scientists, and drug development professionals with the necessary methodology to generate reliable solubility data, which is critical for process development, formulation, and analytical method development.

Introduction

N-Methyl-3-bromobenzylamine hydrochloride is a substituted benzylamine derivative that serves as a key intermediate in the synthesis of various organic compounds, potentially including active pharmaceutical ingredients (APIs). The physicochemical properties of such intermediates, particularly their solubility in different solvent systems, are fundamental to the efficiency of synthesis, purification, and formulation processes. A thorough understanding of solubility is crucial for optimizing reaction conditions, selecting appropriate crystallization solvents, and developing analytical methods.

This guide addresses the current gap in quantitative solubility data for N-Methyl-3-bromobenzylamine hydrochloride and provides a robust framework for its experimental determination.

Physicochemical Properties

| Property | Value | Reference |

| Chemical Name | N-Methyl-3-bromobenzylamine hydrochloride | N/A |

| CAS Number | 90389-51-8 | N/A |

| Molecular Formula | C₈H₁₁BrClN | N/A |

| Molecular Weight | 236.54 g/mol | N/A |

| Appearance | White to off-white crystalline solid (typical for similar compounds) | N/A |

Qualitative and Analogous Solubility Data

-

N-Methyl-3-bromobenzylamine (Free Amine): Generally described as soluble in organic solvents like alcohols, ethers, and ketones, and slightly soluble in water.[1]

-

Benzylamine hydrochloride (Parent Compound): Reported to be soluble in water, chloroform, dichloromethane, ethyl acetate, DMSO, and acetone.[2][3] One source indicates a solubility of 50 mg/mL in DMSO.[4]

-

O-Benzylhydroxylamine hydrochloride: Has a reported solubility of approximately 10 mg/mL in DMSO and 5 mg/mL in dimethylformamide.

It is important to note that the presence of the hydrochloride salt form generally increases aqueous solubility compared to the free amine due to its ionic nature.

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound.[5] The following protocol is a standardized procedure that can be adapted for N-Methyl-3-bromobenzylamine hydrochloride.

Objective

To determine the equilibrium solubility of N-Methyl-3-bromobenzylamine hydrochloride in a range of relevant solvents at a controlled temperature (e.g., 25°C or 37°C).

Materials

-

N-Methyl-3-bromobenzylamine hydrochloride (of known purity)

-

Selected solvents (e.g., water, ethanol, methanol, isopropanol, acetone, acetonitrile, dichloromethane, ethyl acetate, dimethyl sulfoxide) of appropriate purity (e.g., HPLC grade)

-

Glass vials with screw caps

-

Orbital shaker with temperature control

-

Analytical balance

-

Pipettes and other standard laboratory glassware

-

Syringe filters (e.g., 0.45 µm PTFE or other suitable material)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Procedure

-

Preparation:

-

Accurately weigh an excess amount of N-Methyl-3-bromobenzylamine hydrochloride into a series of glass vials. The excess solid is crucial to ensure that a saturated solution is formed.

-

Add a known volume of the desired solvent to each vial.

-

-

Equilibration:

-

Securely cap the vials and place them in an orbital shaker set to a constant temperature and agitation speed.

-

Allow the mixtures to equilibrate for a sufficient period (typically 24-72 hours) to ensure that the solution has reached saturation. The exact equilibration time should be determined empirically by taking samples at different time points until the concentration of the solute in the solution remains constant.[6]

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a pipette.

-

Filter the sample through a syringe filter to remove any undissolved solid particles. This step is critical to avoid overestimation of the solubility.

-

-

Quantification:

-

Accurately dilute the filtered saturated solution with a suitable solvent to a concentration that falls within the linear range of the analytical method.

-

Analyze the diluted sample using a validated HPLC method to determine the concentration of N-Methyl-3-bromobenzylamine hydrochloride. A pre-developed and validated HPLC method is essential for accurate quantification.[7][8][9]

-

-

Data Analysis:

-

Calculate the solubility of N-Methyl-3-bromobenzylamine hydrochloride in the solvent by multiplying the measured concentration of the diluted sample by the dilution factor.

-

The experiment should be performed in triplicate for each solvent to ensure the reliability of the results.

-

Data Presentation

The experimentally determined solubility data should be presented in a clear and organized manner to facilitate comparison.

Table 1: Solubility of N-Methyl-3-bromobenzylamine hydrochloride in Various Solvents at [Temperature]

| Solvent | Solubility (mg/mL) | Solubility (mol/L) | Method of Analysis |

| Water | HPLC | ||

| Ethanol | HPLC | ||

| Methanol | HPLC | ||

| Isopropanol | HPLC | ||

| Acetone | HPLC | ||

| Acetonitrile | HPLC | ||

| Dichloromethane | HPLC | ||

| Ethyl Acetate | HPLC | ||

| Dimethyl Sulfoxide (DMSO) | HPLC | ||

| Other Solvents | HPLC |

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps in the experimental determination of the solubility of N-Methyl-3-bromobenzylamine hydrochloride using the shake-flask method.

Caption: Workflow for determining the solubility of N-Methyl-3-bromobenzylamine hydrochloride.

Conclusion

While direct quantitative solubility data for N-Methyl-3-bromobenzylamine hydrochloride remains limited, this technical guide provides a robust and detailed experimental protocol for its determination. By following the outlined shake-flask method coupled with HPLC analysis, researchers can generate accurate and reproducible solubility data. This information is invaluable for the optimization of synthetic processes, the development of purification strategies, and the formulation of products containing this chemical intermediate. The provided workflow and data presentation templates offer a standardized approach to documenting and communicating these critical physicochemical parameters.

References

- 1. chembk.com [chembk.com]

- 2. Benzylamine hydrochloride | CAS:3287-99-8 | Alkaloids | High Purity | Manufacturer BioCrick [biocrick.com]

- 3. chemimpex.com [chemimpex.com]

- 4. Benzylamine hydrochloride | TargetMol [targetmol.com]

- 5. dissolutiontech.com [dissolutiontech.com]

- 6. who.int [who.int]

- 7. pharmaguru.co [pharmaguru.co]

- 8. researchgate.net [researchgate.net]

- 9. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

Technical Guide: Stability and Storage of N-Methyl-3-bromobenzylamine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for N-Methyl-3-bromobenzylamine hydrochloride. Due to the limited availability of specific stability data for this compound in publicly accessible literature, this document outlines best practices for storage and handling based on data from structurally related compounds and provides detailed, generalized protocols for determining its stability profile in a laboratory setting.

Physicochemical Properties and Handling

N-Methyl-3-bromobenzylamine hydrochloride is a substituted benzylamine derivative. Like many amine hydrochlorides, it is expected to be a crystalline solid at room temperature. The hydrochloride salt form generally enhances water solubility and stability compared to the free base.

Table 1: Summary of General Properties, Recommended Storage, and Handling for Substituted Benzylamine Hydrochlorides

| Parameter | Recommendation/Information | Citation |

| Appearance | Typically a white to off-white crystalline powder. | [1] |

| Hygroscopicity | Amine hydrochlorides are often hygroscopic. The material should be protected from moisture. | [1][2][3] |

| Recommended Storage Temperature | Options range from refrigerated (4°C) to controlled room temperature (+20°C). Specific temperature should be determined by stability studies. | |

| Atmosphere | Store under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation and degradation from atmospheric moisture. | [1] |

| Light Sensitivity | Protect from light to prevent potential photodegradation. Benzylamine derivatives can be susceptible to photooxidation. | [4] |

| Container | Store in a tightly sealed, non-reactive container (e.g., amber glass vial with a tight-fitting cap). | [3] |

| Incompatibilities | Avoid contact with strong oxidizing agents and strong acids. | [5] |

| Handling Precautions | Use in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. | [3][6] |

Stability Profile and Forced Degradation Studies

A thorough understanding of a compound's stability is critical for drug development, ensuring safety, efficacy, and appropriate shelf-life. This is achieved through stability testing, including forced degradation studies, which intentionally stress the compound to identify likely degradation products and pathways.

Principles of Forced Degradation

Forced degradation (or stress testing) is crucial for:

-

Elucidating potential degradation pathways.

-

Identifying degradation products to develop and validate stability-indicating analytical methods.

-

Discerning the intrinsic stability of the molecule.

The International Council for Harmonisation (ICH) guidelines recommend exposing the drug substance to various stress conditions, including hydrolysis, oxidation, photolysis, and thermal stress.

Table 2: Typical Conditions for Forced Degradation Studies

| Stress Condition | Typical Reagents and Conditions |

| Acid Hydrolysis | 0.1 M to 1 M HCl, heated at 60-80°C for several hours. |

| Base Hydrolysis | 0.1 M to 1 M NaOH, heated at 60-80°C for several hours. |

| Oxidation | 3% to 30% Hydrogen Peroxide (H₂O₂), at room temperature for up to 24 hours. |

| Thermal Degradation | Dry heat at a temperature below the melting point (e.g., 80-100°C) for several days. |

| Photostability | Exposure to a combination of visible and UV light with an overall illumination of not less than 1.2 million lux hours and an integrated near UV exposure of not less than 200 watt hours/square meter. A control sample should be protected from light. |

Experimental Protocols

The following sections provide generalized, yet detailed, protocols for conducting stability studies on N-Methyl-3-bromobenzylamine hydrochloride.

General Workflow for Stability Assessment

The overall process of assessing the stability of a compound involves a logical sequence of steps from initial stress testing to the final assignment of storage conditions and retest periods.

Caption: General workflow for chemical stability assessment.

Protocol for Forced Degradation Studies

Objective: To generate potential degradation products of N-Methyl-3-bromobenzylamine hydrochloride under various stress conditions.

Materials:

-

N-Methyl-3-bromobenzylamine hydrochloride

-

HPLC grade water, acetonitrile, and methanol

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂) (30%)

-

Calibrated pH meter, analytical balance, volumetric flasks, and pipettes

-

HPLC system with UV or DAD detector

-

Thermostatic oven and water bath

-

Photostability chamber

Procedure:

-

Preparation of Stock Solution: Accurately weigh and dissolve N-Methyl-3-bromobenzylamine hydrochloride in a suitable solvent (e.g., 50:50 methanol:water) to prepare a stock solution of approximately 1 mg/mL.

-

Acid Hydrolysis:

-

To 1 mL of the stock solution, add 1 mL of 1 M HCl.

-

Heat the solution in a water bath at 80°C for 8 hours.

-

Cool the solution to room temperature and neutralize with 1 M NaOH.

-

Dilute to a final concentration of ~100 µg/mL with the mobile phase for HPLC analysis.

-

-

Base Hydrolysis:

-

To 1 mL of the stock solution, add 1 mL of 1 M NaOH.

-

Heat the solution in a water bath at 80°C for 8 hours.

-

Cool the solution to room temperature and neutralize with 1 M HCl.

-

Dilute to a final concentration of ~100 µg/mL with the mobile phase.

-

-

Oxidative Degradation:

-

To 1 mL of the stock solution, add 1 mL of 30% H₂O₂.

-

Keep the solution at room temperature, protected from light, for 24 hours.

-

Dilute to a final concentration of ~100 µg/mL with the mobile phase.

-

-

Thermal Degradation:

-

Accurately weigh a small amount of the solid compound into a glass vial.

-

Place the vial in a thermostatically controlled oven at 100°C for 48 hours.

-

After exposure, cool the sample, dissolve it in the solvent, and dilute to ~100 µg/mL for analysis.

-

-

Photolytic Degradation:

-

Place a solution of the compound (~100 µg/mL) and a sample of the solid powder in a photostability chamber.

-

Expose the samples to light as per ICH Q1B guidelines.

-

Simultaneously, keep a control sample (wrapped in aluminum foil) in the same chamber to serve as a dark control.

-

Analyze the exposed and control samples by HPLC.

-

Protocol for Development of a Stability-Indicating HPLC Method

Objective: To develop and validate an HPLC method capable of separating the parent N-Methyl-3-bromobenzylamine hydrochloride from all potential degradation products generated during forced degradation.

Procedure:

-

Column and Mobile Phase Screening:

-

Start with a common reverse-phase column (e.g., C18, 250 mm x 4.6 mm, 5 µm).

-

Screen different mobile phase compositions (e.g., mixtures of acetonitrile or methanol with aqueous buffers like phosphate or acetate) and pH values.

-

Use a gradient elution to ensure the separation of compounds with a wide range of polarities.

-

-

Method Optimization:

-

Inject a mixture of the stressed samples (e.g., a composite of acid, base, and peroxide degraded samples) into the HPLC system.

-

Optimize the mobile phase gradient, flow rate, column temperature, and detection wavelength to achieve adequate resolution (Rs > 1.5) between the parent peak and all degradant peaks.

-

A Diode Array Detector (DAD) is recommended to check for peak purity and to select the optimal detection wavelength.

-

-

Method Validation (as per ICH Q2(R1) guidelines):

-

Specificity: Demonstrate that the method can unequivocally assess the analyte in the presence of its degradation products. Analyze stressed samples and ensure no interference at the retention time of the parent peak.

-

Linearity: Analyze a series of dilutions of the reference standard over a defined concentration range (e.g., 50-150% of the target concentration). Plot the peak area against concentration and determine the correlation coefficient (r² > 0.999).

-

Accuracy: Perform recovery studies by spiking a placebo with known amounts of the active compound at different concentration levels (e.g., 80%, 100%, 120%). Calculate the percentage recovery.

-

Precision: Assess repeatability (intra-day) and intermediate precision (inter-day) by analyzing multiple preparations of a homogenous sample. Express the results as the relative standard deviation (%RSD).

-

Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified, respectively.

-

Robustness: Intentionally vary method parameters (e.g., pH of the mobile phase, column temperature, flow rate) and assess the impact on the results.

-

Assigning Storage Conditions

The data from the stability studies will inform the appropriate storage conditions. The following decision tree illustrates a logical approach to this process.

Caption: Decision tree for assigning storage conditions.

Conclusion

References

- 1. adipogen.com [adipogen.com]

- 2. Characterization of the "hygroscopic" properties of active pharmaceutical ingredients. | Semantic Scholar [semanticscholar.org]

- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 4. researchgate.net [researchgate.net]

- 5. Benzylamine | C6H5CH2NH2 | CID 7504 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. static.cymitquimica.com [static.cymitquimica.com]

An In-depth Technical Guide on the Toxicology and Safety of N-Methyl-3-bromobenzylamine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document synthesizes available public information regarding N-Methyl-3-bromobenzylamine hydrochloride. Comprehensive toxicological data for this specific compound is limited. The information provided should be used as a guide and supplemented with in-house experimental validation and consultation of complete Safety Data Sheets (SDS) from suppliers.

Executive Summary

N-Methyl-3-bromobenzylamine hydrochloride (CAS No. 90389-51-8) is a substituted benzylamine derivative used as an intermediate in organic synthesis. This guide provides a concise overview of its known toxicological profile and safety considerations. The primary identified hazard is acute oral toxicity, classified under GHS Category 4. Additionally, it is recognized as an irritant to the skin, eyes, and respiratory system. This document outlines the available quantitative toxicity data, discusses general safety and handling protocols, and provides a logical workflow for risk mitigation in a laboratory setting. Due to the absence of specific studies on this compound, detailed experimental protocols for its toxicological assessment are based on standardized OECD guidelines for similar chemical entities.

Toxicological Profile

The toxicological data for N-Methyl-3-bromobenzylamine hydrochloride is primarily derived from Safety Data Sheets, which classify the compound based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).

2.1 Acute Toxicity

The most significant toxicological concern identified for N-Methyl-3-bromobenzylamine hydrochloride is its acute oral toxicity. It is classified as Category 4 with the hazard statement H302: "Harmful if swallowed".[1] According to the GHS and OSHA Hazard Communication Standard, this classification corresponds to a specific range for the median lethal dose (LD50).[2][3][4]

2.2 Irritation and Sensitization

Multiple sources indicate that (3-Bromobenzyl)methylamine, the free base of the hydrochloride salt, has an irritating effect on the skin, eyes, and respiratory tract.[2][5] It is also noted to potentially cause allergic reactions.[2][5] Proper personal protective equipment is therefore essential to prevent adverse reactions upon exposure.

2.3 Other Toxicological Endpoints

There is no publicly available data on the pharmacokinetics (absorption, distribution, metabolism, and excretion), chronic toxicity, carcinogenicity, mutagenicity, or reproductive toxicity of N-Methyl-3-bromobenzylamine hydrochloride.[6]

Quantitative Toxicological Data

The available quantitative data is limited to the classification of acute oral toxicity. The table below summarizes this information based on GHS criteria.

| Endpoint | Route | GHS Classification | Hazard Statement | LD50 Range (Rat) |

| Acute Toxicity | Oral | Category 4 | H302: Harmful if swallowed | 300 mg/kg < LD50 ≤ 2000 mg/kg[1][2][3] |

Note: The LD50 range is inferred from the GHS Category 4 classification, as a specific value from an experimental study on this compound is not publicly available.

Experimental Protocols

Detailed experimental protocols for the toxicological assessment of N-Methyl-3-bromobenzylamine hydrochloride are not published. However, the following represents a standard methodology for determining acute oral toxicity, which would be the basis for the existing GHS classification.

4.1 Protocol: Acute Oral Toxicity - Up-and-Down Procedure (UDP) (Based on OECD Guideline 425)

This method is a standardized approach to determine the LD50 of a substance with a reduced number of animals.

-

Test Animals: Healthy, young adult rats (e.g., Sprague-Dawley strain), typically females, are used. Animals are acclimated to laboratory conditions for at least 5 days before the study.

-

Housing and Feeding: Animals are housed in individual cages with controlled temperature, humidity, and a 12-hour light/dark cycle. Standard laboratory diet and water are provided ad libitum, though fasting is required before administration of the test substance.

-

Dose Preparation: N-Methyl-3-bromobenzylamine hydrochloride is dissolved in a suitable vehicle (e.g., distilled water or 0.5% methylcellulose). The concentration is adjusted to deliver the desired dose in a constant volume (e.g., 5-10 mL/kg body weight).

-

Administration: The test substance is administered as a single dose by oral gavage using a suitable intubation cannula.

-

Dosing Procedure (UDP):

-

A single animal is dosed at a level estimated to be just below the expected LD50.

-

If the animal survives, the next animal is dosed at a higher level (e.g., by a factor of 1.2-1.5).

-

If the animal dies, the next animal is dosed at a lower level.

-

This process continues one animal at a time until stopping criteria are met (e.g., a specified number of reversals in outcome have occurred).

-

-

Observation: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, respiratory and circulatory systems, autonomic and central nervous system activity, and behavior patterns) and body weight changes. Observations are frequent on the day of dosing and at least daily thereafter for 14 days.

-

Data Analysis: The LD50 is calculated from the results using specialized software (e.g., AOT425StatPgm) which incorporates the likelihood ratios of the test outcomes.

Safety and Handling

Given the identified hazards, a systematic approach to handling N-Methyl-3-bromobenzylamine hydrochloride is critical to ensure personnel safety.

5.1 Personal Protective Equipment (PPE)

Based on its irritant properties, the following PPE should be worn:[2][5]

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).

-

Eye Protection: Safety glasses with side-shields or chemical goggles.

-

Skin and Body Protection: Laboratory coat.

-

Respiratory Protection: In case of insufficient ventilation or handling of fine powders, a NIOSH-approved particulate respirator is recommended.

5.2 Engineering Controls

-

Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[2]

-

An eyewash station and safety shower should be readily accessible.

5.3 Spill and Waste Disposal

-

In case of a spill, avoid generating dust. Moisten the spilled solid with water and then carefully scoop it into a suitable container for disposal.

-

Dispose of waste material in accordance with local, state, and federal regulations.

Visualizations

6.1 Safe Handling Workflow

The following diagram illustrates the logical workflow for safely handling N-Methyl-3-bromobenzylamine hydrochloride in a research environment.

6.2 GHS Hazard Communication Logic

This diagram shows the logical flow from toxicological data to the final GHS classification for this compound.

References

- 1. unece.org [unece.org]

- 2. schc.org [schc.org]

- 3. CLP, 3.1.2., Criteria for classification of substances as acutely toxic :: ReachOnline [reachonline.eu]

- 4. - Division of Research Safety | Illinois [drs.illinois.edu]

- 5. benchchem.com [benchchem.com]

- 6. GHS Classification Summary - PubChem [pubchem.ncbi.nlm.nih.gov]

The Strategic Role of N-Methyl-3-bromobenzylamine Hydrochloride in Modern Organic Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

N-Methyl-3-bromobenzylamine hydrochloride has emerged as a versatile and valuable intermediate in the landscape of organic synthesis, particularly in the development of novel therapeutic agents. Its unique structural features, combining a reactive bromine atom on an aromatic ring with a secondary benzylic amine, provide a powerful scaffold for the construction of complex molecular architectures. This technical guide offers an in-depth exploration of the properties, key reactions, and synthetic utility of this intermediate, providing researchers with the foundational knowledge to effectively incorporate it into their synthetic strategies.

Physicochemical Properties and Spectroscopic Data

A thorough understanding of the physical and chemical characteristics of N-Methyl-3-bromobenzylamine hydrochloride is paramount for its successful application in synthesis. The hydrochloride salt form enhances its stability and handling properties compared to the free base.

Table 1: Physicochemical Properties of N-Methyl-3-bromobenzylamine and its Hydrochloride Salt

| Property | N-Methyl-3-bromobenzylamine | N-Methyl-3-bromobenzylamine Hydrochloride |

| CAS Number | 67344-77-8 | 90389-51-8 |

| Molecular Formula | C₈H₁₀BrN | C₈H₁₁BrClN |

| Molecular Weight | 200.08 g/mol | 236.54 g/mol |

| Appearance | Colorless to light yellow liquid | Solid |

| Boiling Point | 231-232 °C (lit.) | Not available |

| Density | 1.461 g/mL at 25 °C (lit.) | Not available |

Table 2: Spectroscopic Data for 3-Bromobenzylamine Hydrochloride

| Spectroscopy Type | Key Data Points |

| ¹H NMR (400 MHz, DMSO-d₆) | δ (ppm): 8.75 (s, 3H), 7.81 (d, J=7.8 Hz, 1H), 7.57 (s, 1H), 7.37 (t, J=7.8 Hz, 1H), 4.03 (s, 2H)[1] |

| Mass Spectrometry (EI, 75 eV) | m/z: 185, 187 ([M-HCl]⁺, isotopic pattern for Br), 106 ([M-HCl-Br]⁺)[1] |

| Infrared (IR) (KBr disk) | Key absorptions indicating amine salt and aromatic C-Br stretching. |

Core Synthetic Applications: Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom on the phenyl ring of N-Methyl-3-bromobenzylamine hydrochloride makes it an ideal substrate for a variety of palladium-catalyzed cross-coupling reactions. These reactions are cornerstones of modern organic synthesis, enabling the formation of carbon-carbon and carbon-nitrogen bonds with high efficiency and functional group tolerance.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds, typically between an aryl halide and an organoboron compound. N-Methyl-3-bromobenzylamine hydrochloride can be readily coupled with a range of arylboronic acids to generate diverse biaryl structures, which are prevalent in many biologically active molecules.

Experimental Protocol: Generalized Suzuki-Miyaura Coupling

A general protocol for the Suzuki-Miyaura coupling of an aryl bromide, adaptable for N-Methyl-3-bromobenzylamine hydrochloride, is as follows:

-

Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), combine the aryl bromide (1.0 equiv), the desired arylboronic acid (1.2 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv).

-

Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or THF) and water (e.g., 4:1 ratio).

-

Reaction Execution: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-